1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one
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Overview
Description
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one is an organic compound with the molecular formula C13H13BrO2. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom and a butanone group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one can be synthesized through several synthetic routes. One common method involves the bromination of 5-methylbenzofuran, followed by a Friedel-Crafts acylation reaction with butanoyl chloride. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the butanone group in its structure can influence its binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one can be compared with other benzofuran derivatives such as:
1-(5-Methylbenzofuran-2-yl)butan-1-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-(7-Bromo-2-methylbenzofuran-2-yl)butan-1-one: The position of the methyl group can affect the compound’s properties and applications.
The presence of the bromine atom in this compound makes it unique, as it can undergo specific substitution reactions that are not possible with non-brominated analogs.
Properties
Molecular Formula |
C13H13BrO2 |
---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
1-(7-bromo-5-methyl-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C13H13BrO2/c1-3-4-11(15)12-7-9-5-8(2)6-10(14)13(9)16-12/h5-7H,3-4H2,1-2H3 |
InChI Key |
KSGWMFZIKPDUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(O1)C(=CC(=C2)C)Br |
Origin of Product |
United States |
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